Benzyl Triflusulfuron

Description

Contextualization within Sulfonylurea Herbicide Evolution

The sulfonylurea class of herbicides, first introduced to the agricultural market in 1982, marked a significant evolution in weed management. epo.orgorganic-chemistry.org These compounds are characterized by their high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles for mammals. google.comoapi.int The development of sulfonylureas represented a shift towards more targeted and environmentally benign chemistries compared to the higher-dose herbicides of previous decades. google.com

Over the years, the evolution of sulfonylurea herbicides has been driven by the need to address several challenges, including the development of weed resistance and the desire for greater crop selectivity. oapi.int This has led to the synthesis of numerous derivatives, where modifications to the core sulfonylurea structure have been systematically explored. The introduction of different substituents on the aromatic ring and the heterocyclic moiety, as well as variations in the ester group, have all been investigated to optimize herbicidal activity and spectrum. nih.gov The investigation of different ester derivatives, such as the conceptual benzyl (B1604629) ester of triflusulfuron (B165941), is a logical progression in this ongoing evolutionary process.

Academic Significance of Novel Triflusulfuron Derivatives

The academic significance of synthesizing and evaluating novel triflusulfuron derivatives, such as Benzyl Triflusulfuron, lies in several key areas. Primarily, it contributes to a deeper understanding of the structure-activity relationships (SAR) within the sulfonylurea family. By altering the ester group from a methyl to a benzyl moiety, researchers can investigate the impact of steric bulk, lipophilicity, and electronic properties on the molecule's ability to bind to its target enzyme, acetolactate synthase (ALS).

Furthermore, the synthesis of novel derivatives is a critical strategy in the ongoing effort to overcome herbicide resistance. The development of resistance to ALS-inhibiting herbicides is a significant concern in modern agriculture. oapi.int While a simple ester modification may not always be sufficient to restore efficacy against resistant biotypes, such research can provide valuable insights into the mechanisms of resistance and inform the design of next-generation herbicides.

The exploration of new derivatives also has the potential to modify the herbicide's selectivity and environmental fate. A change in the ester group could influence how the compound is taken up, translocated, and metabolized by both target weeds and crop plants, potentially leading to improved crop safety or a different spectrum of controlled weeds.

Fundamental Principles of Acetolactate Synthase (ALS) Inhibitors and Their Relevance to this compound

This compound, as a derivative of triflusulfuron, is presumed to function as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). Current time information in Bangalore, IN.regulations.gov This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. researchgate.netacs.org These amino acids are essential for protein synthesis and, consequently, for plant growth and development. acs.org

The relevance of these principles to this compound lies in the expectation that it will share this same mode of action. The herbicidal efficacy of this compound would therefore be dependent on its ability to effectively inhibit the ALS enzyme in susceptible plant species.

Overview of Research Paradigms for Herbicide Development and Evaluation

The development and evaluation of new herbicides like this compound follow a well-established research paradigm that has evolved significantly over time. Historically, herbicide discovery often involved the random screening of vast chemical libraries for phytotoxic effects. While this approach yielded many successful products, it was often inefficient.

Modern herbicide research and development is a more targeted and multi-faceted process that can take over a decade and involve substantial investment. daneshyari.com The process typically includes:

Target-Based Design: This approach involves designing molecules to interact with a specific, known biochemical target in the plant, such as the ALS enzyme. researchgate.net Computer modeling and a deep understanding of the target site's structure are often employed in this phase.

Synthesis and Optimization: Promising lead compounds are synthesized, and numerous derivatives are created to optimize their biological activity, selectivity, and physicochemical properties. This is the stage where a compound like this compound would be synthesized and compared to its parent compound, triflusulfuron-methyl (B1682544).

Biological Evaluation: The synthesized compounds undergo a series of rigorous tests to determine their herbicidal efficacy against a range of weed species and their selectivity towards important crops. mst.dk These evaluations are typically conducted in controlled environments (e.g., greenhouses) before moving to field trials. mst.dk

Formulation Development: A crucial step is the development of a stable and effective formulation that allows for the consistent and reliable application of the active ingredient. This involves selecting appropriate co-formulants such as solvents, emulsifiers, and adjuvants.

The following table provides a simplified overview of the herbicide development pipeline:

| Stage | Key Activities |

| Discovery | Identification of lead compounds through screening or target-based design. |

| Lead Optimization | Synthesis of derivatives to improve efficacy, selectivity, and other properties. |

| Greenhouse & Lab Testing | Evaluation of herbicidal activity and crop safety under controlled conditions. |

| Field Testing | Assessment of performance under real-world agricultural conditions. |

| Formulation & Process Chemistry | Development of a stable product formulation and an efficient manufacturing process. |

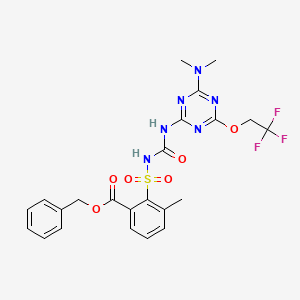

Structure

3D Structure

Properties

Molecular Formula |

C23H23F3N6O6S |

|---|---|

Molecular Weight |

568.5 g/mol |

IUPAC Name |

benzyl 2-[[4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]-3-methylbenzoate |

InChI |

InChI=1S/C23H23F3N6O6S/c1-14-8-7-11-16(18(33)37-12-15-9-5-4-6-10-15)17(14)39(35,36)31-21(34)28-19-27-20(32(2)3)30-22(29-19)38-13-23(24,25)26/h4-11H,12-13H2,1-3H3,(H2,27,28,29,30,31,34) |

InChI Key |

PGGYMFSRCCPYII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)OCC2=CC=CC=C2)S(=O)(=O)NC(=O)NC3=NC(=NC(=N3)OCC(F)(F)F)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Pathways and Structural Modifications of Benzyl Triflusulfuron

Chemo-Selective Esterification Methodologies for Benzyl (B1604629) Triflusulfuron (B165941) Synthesis

The synthesis of benzyl triflusulfuron from its methyl ester precursor, triflusulfuron-methyl (B1682544), necessitates a chemo-selective transesterification process. This transformation requires the selective cleavage of the methyl ester and formation of the benzyl ester without affecting the sensitive sulfonylurea bridge or other functional groups within the molecule. Traditional chemical methods often lack the required selectivity, leading to side reactions and lower yields.

A highly promising approach for achieving such selectivity is through enzymatic catalysis. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, have demonstrated remarkable chemo- and regioselectivity in various organic transformations. The use of lipases for the synthesis of benzyl esters of various carboxylic acids is well-documented and provides a model for the selective synthesis of this compound. nih.govresearchgate.netmdpi.combohrium.comrsc.org

Lipase-catalyzed transesterification is typically carried out under mild reaction conditions, which helps in preserving the integrity of the sulfonylurea linkage. A common strategy involves the use of an acyl donor, such as vinyl acetate (B1210297), in a solvent-free medium or an organic solvent. For instance, lipase-catalyzed synthesis of benzyl acetate has been achieved with high conversion rates by reacting benzyl alcohol with vinyl acetate. nih.gov This methodology can be adapted for the synthesis of this compound, where triflusulfuron-methyl would be reacted with benzyl alcohol in the presence of a suitable lipase (B570770).

Table 1: Lipase-Catalyzed Synthesis of Benzyl Esters

| Lipase Source | Substrates | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference |

| Candida antarctica lipase B (Novozym 435) | Cinnamic acid, Benzyl alcohol | Isooctane | 40 | 97.7 | researchgate.net |

| Thermomyces lanuginosus lipase (Lipozyme TL IM) | Cinnamic acid, Benzyl alcohol | Acetone | - | High | researchgate.net |

| Aspergillus oryzae lipase (Lipolase 100 L) | Lauric acid, Benzyl alcohol | Biphasic organic-aqueous | - | - | researchgate.net |

| Candida antarctica lipase B | Benzyl alcohol, Vinyl acetate | Isooctane | 37 | ~90 | mdpi.com |

The data in Table 1, while not directly for this compound, illustrates the high efficiency and mild conditions of lipase-catalyzed benzylation, suggesting its applicability for the chemo-selective synthesis of the target compound.

Exploration of Novel Precursor Derivatization for Enhanced Yield and Purity

One approach is the derivatization of the sulfonamide precursor. The reactivity of the sulfonamide can be enhanced by converting it into a more reactive intermediate. For instance, the synthesis of sulfonylureas can be achieved through the in-situ generation of N-sulfonyl isocyanates from sulfonamides, which then react with the appropriate amine. researchgate.net Recent advancements have focused on developing metal-free, one-pot procedures for the synthesis of sulfonylureas from sulfonamides and amides, which circumvents the need for hazardous isocyanates. acs.orgnih.gov

Another key area of exploration is the derivatization of the isocyanate precursor. To avoid the handling of highly toxic phosgene, which is traditionally used to produce isocyanates, alternative methods have been developed. These include the Curtius rearrangement of carboxylic acids to form isocyanates, which can then be reacted with sulfonamides. researchgate.net

The use of phase-transfer catalysis (PTC) has also been explored to enhance the reaction between the sulfonamide and the isocyanate or its precursor, especially when dealing with reactants with low solubility in the reaction medium. google.comekb.egresearchgate.net PTC can increase the reaction rate and yield by facilitating the transfer of reactants between different phases.

Stereoselective Synthesis of this compound Isomers and Chiral Resolution Techniques

While this compound itself is not a chiral molecule, the introduction of chiral centers into the sulfonylurea backbone can lead to the discovery of new herbicides with potentially improved efficacy and selectivity. The synthesis of chiral sulfonylurea analogs can be achieved through stereoselective synthesis or by the resolution of a racemic mixture.

Stereoselective synthesis involves the use of chiral starting materials or chiral catalysts to control the formation of a specific stereoisomer. For example, chiral amines or chiral sulfonamides can be used as precursors to introduce chirality into the final molecule. The synthesis of conformationally restricted butyrolactone sulfonylureas has demonstrated that introducing stereocenters can significantly impact herbicidal activity. acs.org

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is particularly relevant for pesticides, as it is well-established that different enantiomers of a chiral pesticide can exhibit different biological activities. lcms.cz Common methods for chiral resolution include:

Crystallization of diastereomeric salts: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which can then be separated by crystallization due to their different solubilities. google.comardena.com

Chiral chromatography: The enantiomers are separated using a chiral stationary phase in techniques like high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). lcms.cz

Table 2: Chiral Resolution Techniques for Pesticides

| Technique | Principle | Application | Reference |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different physical properties. | Separation of racemic acids or bases. | google.comardena.com |

| Supercritical Fluid Chromatography (SFC) | Differential interaction with a chiral stationary phase under supercritical fluid conditions. | Rapid and efficient separation of chiral pesticides. | lcms.cz |

| Chiral Porous Membranes | Enantioselective separation based on size and interaction with a chiral membrane. | Separation of chiral amino acids and potentially other chiral molecules. | nih.gov |

Design and Synthesis of Functionally Substituted this compound Analogs

The design and synthesis of functionally substituted analogs of this compound is a key strategy for discovering new herbicides with improved properties, such as enhanced herbicidal activity, broader weed spectrum, better crop safety, and more favorable environmental profiles. researchgate.netacs.orgnih.gov

Modifications can be made to various parts of the this compound molecule, including the phenyl ring, the triazine ring, and the benzyl group. For instance, the introduction of different substituents (e.g., alkyl, halogen, nitro) on the benzene (B151609) ring of related sulfonylureas has been shown to influence their herbicidal activity and soil degradation characteristics. researchgate.net

Recent research has focused on the synthesis of novel sulfonylureas with ortho-fluoroalkoxy substitutions on the phenyl ring, which have demonstrated strong herbicidal activities against various grass weeds with good crop safety in wheat and rice. acs.org The synthesis of bicyclic sulfonylureas, where the carboxylate moiety is part of a lactone ring, has also been explored to create conformationally restricted analogs with enhanced efficacy. acs.org

The synthesis of these analogs often follows the established routes for sulfonylurea formation, utilizing appropriately substituted precursors. The biological activity of the synthesized analogs is then evaluated through in vitro and in vivo assays to establish structure-activity relationships (SAR). researchgate.net

Catalytic Approaches and Reaction Mechanism Studies in this compound Formation

Catalysis plays a crucial role in the development of efficient and environmentally benign synthetic methods for sulfonylureas. As mentioned earlier, both enzymatic and phase-transfer catalysis have been applied to different steps of sulfonylurea synthesis.

In addition to these, other catalytic systems are being explored. For example, copper-catalyzed C-N coupling reactions have been reported for the synthesis of sulfonylureas from sulfonamides and isocyanates. researchgate.net The development of metal-free catalytic systems is also an active area of research, aiming to reduce the environmental impact and cost of the synthesis. acs.orgnih.gov

Understanding the reaction mechanism is essential for optimizing reaction conditions and designing more efficient synthetic routes. The formation of the sulfonylurea bridge is believed to proceed through the nucleophilic attack of the sulfonamide nitrogen on the isocyanate carbon. researchgate.net The mechanism of hydrolysis of sulfonylureas, which involves the cleavage of the sulfonylurea bridge, has also been studied and is known to be pH-dependent. usda.gov This information is crucial for understanding the stability of these compounds under different conditions.

Theoretical studies, such as computational modeling, can provide valuable insights into the structure, stability, and reactivity of sulfonylureas, aiding in the rational design of new analogs and the elucidation of reaction mechanisms. acs.org

Molecular and Biochemical Elucidation of Benzyl Triflusulfuron S Mechanism of Action

Inhibition Kinetics and Binding Dynamics with Plant Acetolactate Synthase (ALS) Isoforms

The inhibition of ALS by sulfonylureas is characterized by its high potency and specific kinetic profile. Research on related sulfonylureas, such as chlorsulfuron (B1668881), demonstrates a time-dependent, slow, and reversible binding to the enzyme. nih.gov The inhibition is typically noncompetitive with respect to the enzyme's substrate, pyruvate. nih.gov This class of herbicides is known for being extremely potent, with inhibition constants often in the nanomolar range, indicating a very strong affinity for the enzyme. nih.gov For example, studies with chlorsulfuron have calculated an initial apparent inhibition constant (Ki) of 68 nM and a final steady-state dissociation constant of 3 nM, highlighting the powerful inhibitory action. nih.gov

| Herbicide | Inhibition Type (vs. Pyruvate) | Initial Ki (app) | Final Ki | Reference |

|---|---|---|---|---|

| Chlorsulfuron | Noncompetitive | 68 nM | 3 nM | nih.gov |

| Triflusulfuron-methyl (B1682544) | Inhibitor of ALS | Data not specified | Data not specified | nih.govresearchgate.net |

Downstream Biochemical Cascade Perturbations Induced by ALS Inhibition in Target Plants

The inhibition of ALS by Benzyl (B1604629) Triflusulfuron (B165941) triggers a cascade of downstream biochemical and physiological disruptions in susceptible plants. The immediate effect is the depletion of the essential branched-chain amino acids: valine, leucine, and isoleucine. umn.edunih.gov This deficiency halts protein synthesis, which is critical for cell division and growth. kenso.com.au

Consequently, the most pronounced effects are observed in the plant's regions of active growth, such as the shoot and root meristems. ucanr.edupurdue.edu Plant growth ceases shortly after application. cnagrochem.com Visible symptoms, however, develop slowly over several days to weeks and include:

Chlorosis: A characteristic yellowing of the new leaves due to the lack of chlorophyll (B73375). ucanr.edupurdue.edu

Stunting: A general inhibition of plant growth and development. ucanr.eduumn.edu

Necrosis: The eventual death of plant tissues, particularly at the growing points. ucanr.edupurdue.edu

Discoloration: In some cases, veins may turn red or the leaves may develop a purplish hue. ucanr.edu

Beyond the primary effect on amino acid synthesis, the metabolic disruption can lead to secondary stress responses, such as the induction of oxidative stress pathways and the accumulation of other metabolic intermediates. researchgate.netresearchgate.net

Investigations into Cellular Uptake, Translocation, and Subcellular Localization in Plant Systems

For Benzyl Triflusulfuron to be effective, it must be absorbed by the plant and transported to its site of action within the meristematic tissues. Sulfonylurea herbicides are known for their systemic activity, meaning they can move throughout the plant. purdue.eduwisc.edu

Uptake: The compound can be absorbed through both the foliage (leaves) and the roots from the soil. ucanr.eduumn.edukenso.com.au The waxy cuticle on the leaf surface is a primary barrier that must be overcome for foliar uptake. wisc.edu

Translocation: Once inside the plant, the herbicide is mobile in both the xylem and the phloem vascular systems. ucanr.eduumn.edu This dual mobility allows it to be transported upwards from the roots with water in the xylem and distributed from the leaves (sources) to areas of high metabolic activity like growing points and storage organs (sinks) along with sugars in the phloem. wisc.eduslideshare.net This efficient "source-to-sink" translocation ensures the herbicide accumulates in the target meristematic tissues where ALS is most active. slideshare.net

Subcellular Localization: The target enzyme, ALS, is located within the chloroplasts of plant cells. Therefore, after entering the cell, the herbicide must traverse the cytoplasm and be transported into the chloroplasts to inhibit the enzyme.

The efficiency of these uptake and translocation processes can be influenced by environmental factors such as temperature and soil moisture, as well as the plant's developmental stage. nih.govscilit.com

Comparative Molecular Target Interactions Across Diverse Plant Species

The selectivity of this compound—its ability to control certain weed species without harming a crop like sugar beet—is a critical aspect of its utility. researchgate.net Interestingly, this selectivity is generally not due to differences in the ALS enzyme's sensitivity to the herbicide across different plant species. researchgate.netfao.org In vitro studies often show that ALS extracted from both tolerant and susceptible plants is inhibited to a similar degree by the herbicide. researchgate.net

The primary basis for selectivity lies in the differential rates of herbicide metabolism among plant species. researchgate.netkenso.com.auepa.gov

Tolerant Species (e.g., Sugar Beets): These plants can rapidly metabolize Triflusulfuron into inactive compounds. For Triflusulfuron-methyl, the half-life in sugar beets is less than one hour. researchgate.net The main metabolic pathway is conjugation with glutathione (B108866), a process that detoxifies the herbicide. researchgate.net

Susceptible Species (Weeds): These plants metabolize the herbicide much more slowly. In sensitive weeds, the half-life of Triflusulfuron-methyl can be greater than 35 hours. researchgate.net This slow rate of detoxification allows the active herbicide to accumulate at the target site and exert its inhibitory effect.

This metabolic-based selectivity is a common feature of the sulfonylurea herbicide family. fao.org

| Plant Species | Tolerance Level | Metabolism Half-Life | Primary Metabolic Pathway | Reference |

|---|---|---|---|---|

| Sugar Beet (Beta vulgaris) | Tolerant | < 1 hour | Glutathione Conjugation | researchgate.net |

| Common Lambsquarters (Chenopodium album) | Moderately Tolerant | 7 hours | Not specified | researchgate.net |

| Various Sensitive Weeds | Susceptible | > 35 hours | Slow metabolism | researchgate.net |

Agro Ecological Efficacy and Physiological Selectivity of Benzyl Triflusulfuron

Differential Herbicidal Efficacy Across Target Weed Biotypes Under Controlled Conditions

The effectiveness of triflusulfuron-methyl (B1682544) varies among different weed species due to inherent biological differences. Research has demonstrated its efficacy against specific problematic broadleaf weeds in crops like sugar beets. nih.govresearchgate.net Studies have shown triflusulfuron-methyl to be effective against species such as Amaranthus blitoides (prostrate pigweed) and Amaranthus retroflexus (redroot pigweed). researchgate.net

The efficacy of sulfonylurea herbicides can be influenced by the specific biotype of the target weed and application parameters. For the broader class of sulfonylurea herbicides, research on compounds like tribenuron-methyl (B105370) has shown high efficacy (85-88%) against weeds such as Chenopodium album (common lambsquarters). isws.org.in The effectiveness against other species like Anagallis arvensis (scarlet pimpernel), Medicago denticulata (burclover), and Vicia sativa (common vetch) has also been documented, although some species like Malva parviflora (cheeseweed) may show more tolerance. isws.org.in The addition of surfactants can also increase the efficacy of these types of herbicides. isws.org.in

Table 1: Documented Efficacy of Triflusulfuron-Methyl and Related Sulfonylureas on Various Weed Biotypes

| Herbicide | Target Weed Biotype | Documented Efficacy |

|---|---|---|

| Triflusulfuron-methyl | Amaranthus blitoides | Effective researchgate.net |

| Triflusulfuron-methyl | Amaranthus retroflexus | Effective researchgate.net |

| Tribenuron-methyl | Chenopodium album | 85-88% control isws.org.in |

| Tribenuron-methyl | Anagallis arvensis | 73-100% control isws.org.in |

| Tribenuron-methyl | Vicia sativa | 73-100% control isws.org.in |

| Tribenuron-methyl | Malva parviflora | Not effective isws.org.in |

Physiological Basis of Crop Selectivity: Metabolism and Detoxification in Non-Target Crops

The selectivity of triflusulfuron-methyl, particularly its safety in sugar beets (Beta vulgaris), is not due to differences in uptake or sensitivity of the target enzyme (ALS), but rather to the crop's ability to rapidly metabolize the herbicide. researchgate.net Non-target crops like sugar beets can quickly detoxify the compound into non-active substances, whereas target weeds are unable to do so at a sufficient rate. epa.gov

The primary mechanism for this detoxification in sugar beets involves the nucleophilic attack by glutathione (B108866) at the urea (B33335) carbonyl group of the triflusulfuron-methyl molecule. researchgate.net This process leads to the formation of an S-carbamoyl glutathione conjugate and other non-phytotoxic metabolites. researchgate.net This metabolic degradation is extremely rapid in sugar beets, with a half-life of less than one hour. researchgate.net In contrast, moderately tolerant weeds like Chenopodium album exhibit an intermediate rate of metabolism, while highly sensitive weeds metabolize the herbicide very slowly. researchgate.net

Table 2: Comparative Metabolism Half-Life of Triflusulfuron-Methyl

| Plant Species | Tolerance Level | Metabolism Half-Life (Approx.) |

|---|---|---|

| Sugar Beet (Beta vulgaris) | Tolerant (Crop) | < 1 hour researchgate.net |

| Chenopodium album | Moderately Tolerant (Weed) | 7 hours researchgate.net |

| Brassica napus, Matricaria inodora, Veronica persica | Sensitive (Weeds) | > 35 hours researchgate.net |

Influence of Environmental Factors on Herbicide Activity and Plant Response

The persistence and degradation rate of triflusulfuron-methyl in the soil are significantly influenced by environmental factors, primarily soil pH and moisture. researchgate.netnih.gov The degradation pathway involves two main processes: chemical hydrolysis and microbial degradation. researchgate.net

In acidic soils, chemical hydrolysis is the dominant and more rapid degradation process. researchgate.net The sulfonylurea bridge of the molecule is cleaved under acidic conditions. researchgate.netnih.gov Conversely, in neutral to alkaline (basic) soils, microbial degradation becomes the more important pathway for breaking down the herbicide. researchgate.net Therefore, the persistence of triflusulfuron-methyl can be longer in soils with higher pH. researchgate.netnih.gov Soil moisture content also plays a critical role, as it facilitates both chemical hydrolysis and the microbial activity necessary for degradation. nih.govmdpi.com Higher temperatures generally accelerate both chemical reactions and microbial metabolism, leading to faster breakdown of the herbicide. mdpi.commdpi.com

Table 3: Influence of Soil pH on the Primary Degradation Pathway of Triflusulfuron-Methyl

| Soil Condition | Primary Degradation Process | Relative Rate |

|---|---|---|

| Acidic Soil | Chemical Hydrolysis researchgate.net | Fast researchgate.netnih.gov |

| Neutral to Basic Soil | Microbial Degradation researchgate.net | Slower researchgate.net |

Synergistic and Antagonistic Interactions with Co-Applied Agrochemicals

The combination of herbicides in a tank mix can lead to different types of interactions: synergistic, antagonistic, or additive. eagri.org A synergistic effect occurs when the combined effect of two or more agrochemicals is greater than the sum of their individual effects. eagri.org Conversely, an antagonistic interaction results in a combined effect that is less than the effect of the most active component applied alone. eagri.org An additive effect is where the total effect is equal to the sum of the individual effects. eagri.org

While specific studies detailing synergistic or antagonistic partners for triflusulfuron-methyl are not prevalent in the reviewed literature, the practice of tank-mixing sulfonylurea herbicides is common to broaden the spectrum of weed control. For instance, combinations such as sulfosulfuron (B120094) + metsulfuron (B56326) and clodinafop (B133158) + metsulfuron have been shown to be highly effective against complex weed flora in wheat, indicating at least an additive, if not synergistic, effect against both monocot and dicot weeds. ijcmas.comisws.org.inresearchgate.net Such combinations can provide more comprehensive weed control than single-herbicide applications. isws.org.in The interaction between agrochemicals is complex and can be influenced by the specific compounds, their ratios, and the target species. researchgate.net

Phenological and Morphological Responses of Plants to Benzyl (B1604629) Triflusulfuron (B165941) Exposure

The application of triflusulfuron-methyl to susceptible plants induces specific phenological and morphological responses rooted in its mode of action. As an ALS inhibitor, the herbicide blocks the synthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are crucial for protein synthesis and cell division. researchgate.netmdpi.com

This inhibition of amino acid production quickly leads to a cessation of cell division and growth, particularly in the plant's meristematic tissues (root and shoot tips). mdpi.com The visible morphological symptoms in sensitive weeds are not immediate but appear over time. They typically include:

Stunting: A general arrest of plant growth, with no new leaves or stems developing.

Chlorosis: A yellowing of the leaves, especially newer growth, due to the inability to produce necessary proteins and enzymes for chlorophyll (B73375) synthesis and function.

Necrosis: The eventual death of plant tissue, often starting at the tips of the leaves and spreading.

Root Growth Inhibition: A significant reduction in the development of the root system, which limits the plant's ability to take up water and nutrients. mdpi.com

Ultimately, these physiological disruptions lead to the death of the susceptible weed.

Environmental Transformation and Dynamics of Benzyl Triflusulfuron in Agroecosystems

Abiotic Degradation Pathways: Hydrolysis, Photolysis, and Thermolysis in Soil and Water Matrices

The breakdown of sulfonylurea herbicides like Triflusulfuron-methyl (B1682544) in the environment, independent of biological activity, is primarily governed by chemical hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis is highly dependent on the pH of the surrounding medium. researchgate.net In acidic soils, chemical processes are a major contributor to degradation. researchgate.net Generally, sulfonylureas exhibit greater stability in neutral to slightly alkaline conditions and degrade more rapidly under acidic conditions. researchgate.netunina.it For instance, the hydrolysis of a similar sulfonylurea, rimsulfuron, is pH-dependent and accelerates with higher temperatures. researchgate.net The primary mechanism of hydrolytic degradation involves the cleavage of the sulfonylurea bridge, which connects the phenyl and triazine rings of the molecule. researchgate.netcabidigitallibrary.org

Photolysis: Photodegradation, or the breakdown of the chemical by light, is another significant abiotic pathway, particularly on soil surfaces or in clear surface waters. mdpi.com Studies on related compounds show that direct phototransformation is a viable pathway for natural attenuation under normal environmental light conditions (wavelengths >290 nm). unina.it The process can involve several mechanisms, including the photodissociation of the bond between nitrogen and sulfur atoms and photoassisted hydrolysis. unina.it

Thermolysis: While temperature is known to accelerate both hydrolysis and photolysis, specific data on the thermolysis (degradation due to heat alone in the absence of light and water) of Triflusulfuron-methyl or its benzyl (B1604629) analogue is not detailed in the available literature. However, it is established that higher temperatures increase the rate of chemical degradation reactions in general. researchgate.net

Biotic Transformation Processes: Microbial Degradation and Metabolite Identification in Soil and Aquatic Environments

Microbial action is a crucial pathway for the degradation of Triflusulfuron-methyl in both soil and aquatic systems, especially in neutral to alkaline environments where chemical hydrolysis is slower. researchgate.net

Microbial Degradation: A variety of soil microorganisms, including bacteria and fungi, can break down sulfonylurea herbicides. mdpi.comnih.gov The process is often one of co-metabolism, where the herbicide is degraded by microbial enzymes, although it is not the primary food source for the organisms. mdpi.com The rate of microbial degradation is influenced by soil properties such as pH, moisture content, and temperature, which affect microbial activity. researchgate.netmdpi.com In some cases, the introduction of specific bacterial strains, such as Bacillus megaterium, has been shown to enhance the degradation rate of sulfonylureas in contaminated soils. nih.gov

Metabolite Identification: The breakdown of Triflusulfuron-methyl results in several transformation products. The primary degradation pathway involves the cleavage of the sulfonylurea bridge, similar to abiotic hydrolysis. researchgate.netcabidigitallibrary.org This cleavage yields two main metabolites: a phenyl sulfonamide derivative and a triazine amine derivative. cabidigitallibrary.org Further microbial action can lead to the opening of the triazine ring. cabidigitallibrary.org Known environmental transformation products of Triflusulfuron-methyl include Triflusulfuron (B165941) (the corresponding acid), methyl saccharin (B28170), and various desmethylated triazine amine compounds. nih.gov

Adsorption, Desorption, and Mobility Characteristics in Varied Soil Types and Geochemical Conditions

The movement of Triflusulfuron-methyl within the soil profile is dictated by its adsorption (binding) to soil particles and desorption (release) back into the soil water.

Adsorption and Desorption: The degree of adsorption is strongly influenced by soil properties. Key factors include soil pH and organic matter content. scielo.org.za For sulfonylureas, adsorption tends to increase as soil pH decreases and organic matter content increases. mdpi.comscielo.org.za This is because at lower pH, the molecule is less ionic, making it more likely to bind to soil organic matter. The process is often described by the Freundlich model, which characterizes adsorption on heterogeneous surfaces like soil. scielo.org.zanih.gov Desorption studies often show hysteresis, meaning the compound does not release from soil particles as readily as it adsorbs. nih.gov

Mobility: Due to its high water solubility at environmental pH levels and relatively low adsorption coefficients, Triflusulfuron-methyl is considered to have the potential to be mobile in soil and may leach towards groundwater. epa.gov However, this mobility is significantly counteracted by its relatively short persistence in the environment. epa.gov Herbicides that are weakly adsorbed are more likely to be lost through surface runoff and percolation. fortunejournals.com Therefore, in soils with low organic matter and higher pH, the potential for mobility is greater. scielo.org.zanih.gov

Volatilization and Atmospheric Dispersion Potential

Volatilization, the process of a chemical turning into a vapor and moving into the atmosphere, is not considered a significant dissipation pathway for Triflusulfuron-methyl.

The potential for a pesticide to volatilize is determined by its vapor pressure and its Henry's Law constant. Triflusulfuron-methyl has a very low vapor pressure, reported as less than 1 x 10⁻⁷ mm Hg. epa.gov Chemicals with such low vapor pressures are extremely unlikely to volatilize to any significant extent from soil or water surfaces under normal environmental conditions. epa.gov Therefore, atmospheric dispersion is not a relevant environmental fate process for this compound.

Quantitative Environmental Fate Modeling and Predictive Simulations

Environmental fate models are computational tools used to predict the movement and degradation of chemicals in the environment, aiding in risk assessment. researchgate.net

For pesticides like Triflusulfuron-methyl, regulatory agencies use various models to estimate environmental concentrations (EECs) in surface water and groundwater. epa.gov Commonly used models include:

PRZM (Pesticide Root Zone Model): Simulates pesticide transport as a result of rainfall and irrigation on an agricultural field.

EXAMS (Exposure Analysis Modeling System): Predicts the fate of chemicals in aquatic environments.

SCI-GROW (Screening Concentration in Ground Water): A screening model used to estimate pesticide concentrations in groundwater. epa.gov

These models integrate data on the chemical's properties (e.g., half-life, adsorption coefficients) with specific environmental scenarios (e.g., soil type, climate, crop) to predict its behavior over time. stone-env.com The outputs help in assessing potential risks to drinking water and aquatic ecosystems. epa.govstone-env.com While these models are routinely used for Triflusulfuron-methyl, no specific modeling studies for "Benzyl Triflusulfuron" were found.

Herbicide Resistance Mechanisms and Sustainable Management Strategies for Benzyl Triflusulfuron

Target-Site Resistance: ALS Gene Mutations and Enzyme Insensitivity

The most prevalent mechanism of resistance to Benzyl (B1604629) Triflusulfuron (B165941) and other sulfonylurea herbicides is target-site resistance (TSR). open-source-biology.com This form of resistance arises from specific point mutations in the acetolactate synthase (ALS) gene, which codes for the enzyme that these herbicides are designed to inhibit. open-source-biology.comresearchgate.net The ALS enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to plant death. nih.govcaws.org.nz

Mutations in the ALS gene can alter the three-dimensional structure of the enzyme, specifically at the herbicide's binding site. This change reduces the binding affinity of the herbicide, rendering the enzyme insensitive to its inhibitory action. As a result, the plant can continue to produce essential amino acids and survive herbicide application. open-source-biology.comcaws.org.nz

Numerous studies on weeds resistant to ALS inhibitors have identified several key amino acid substitutions that confer resistance. These mutations are typically found at highly conserved domains within the ALS gene. researchgate.net While resistance levels can vary depending on the specific mutation and the weed species, some substitutions are known to provide broad cross-resistance to multiple chemical families of ALS inhibitors. researchgate.netresearchgate.net

Table 1: Common ALS Gene Mutations Conferring Resistance to Sulfonylurea Herbicides

| Amino Acid Position | Original Amino Acid | Substituted Amino Acid(s) | Reported in Species (Examples) | Resistance Profile |

|---|---|---|---|---|

| 197 | Proline (Pro) | Serine, Leucine, Histidine, Alanine, Threonine | Ammannia auriculata, Sagittaria trifolia, Papaver rhoeas researchgate.netnih.govweedscience.org | High resistance to sulfonylureas (SU) and triazolopyrimidines (TP). researchgate.net |

| 376 | Aspartate (Asp) | Glutamate (Glu) | Amaranthus hybridus (Smooth Pigweed) researchgate.netresearchgate.net | Broad resistance to five classes of ALS inhibitors, including SU. researchgate.netresearchgate.net |

| 574 | Tryptophan (Trp) | Leucine (Leu) | Stellaria media (Common Chickweed) weedscience.org | Broad-spectrum resistance across different ALS herbicides. researchgate.netweedscience.org |

| 122 | Alanine (Ala) | Threonine, Valine | Various | Primarily confers resistance to imidazolinones (IMI), but can affect SUs. researchgate.net |

| 205 | Alanine (Ala) | Valine | Various | Primarily confers resistance to imidazolinones. researchgate.net |

This table is based on data for the broader class of sulfonylurea and ALS-inhibiting herbicides.

Non-Target-Site Resistance: Enhanced Herbicide Metabolism

Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal dose of the herbicide from reaching the target ALS enzyme. nih.govresearchgate.net The most significant form of NTSR is enhanced metabolic detoxification, where resistant plants can rapidly metabolize and degrade the herbicide into non-toxic substances. nih.govlatrobe.edu.au This process is often mediated by large and diverse enzyme families.

Cytochrome P450 Monooxygenases (P450s) P450s are a superfamily of enzymes that catalyze a wide range of oxidative reactions, including the initial steps of herbicide detoxification. uppersouthplatte.orgsemanticscholar.org In resistant weeds, the expression of specific P450 genes may be upregulated, leading to a higher concentration of enzymes capable of breaking down Benzyl Triflusulfuron. nih.gov These enzymes typically detoxify herbicides through reactions such as hydroxylation or demethylation, which makes the herbicide molecule more water-soluble and susceptible to further degradation or sequestration. nih.govnih.gov Research has identified specific P450s that confer resistance to sulfonylurea herbicides in various weed species. semanticscholar.orgnih.gov

Glutathione (B108866) S-Transferases (GSTs) GSTs are another major family of detoxification enzymes involved in NTSR. nih.govuppersouthplatte.org They function in the second phase of detoxification by catalyzing the conjugation of the herbicide molecule (or its P450-metabolized derivative) with the endogenous antioxidant glutathione. nih.gov This conjugation process effectively neutralizes the herbicide and tags it for transport and sequestration into the vacuole, away from the target site in the chloroplast. uppersouthplatte.org Increased GST activity has been linked to resistance to ALS inhibitors in several weed species. uppersouthplatte.orgnih.gov

Table 2: Enzyme Families Implicated in Metabolic Resistance to Herbicides

| Enzyme Family | Mechanism of Action | Herbicide Class Example |

|---|---|---|

| Cytochrome P450s | Oxidation (e.g., hydroxylation, O-demethylation) of the herbicide molecule, initiating detoxification. nih.gov | Sulfonylureas semanticscholar.orgnih.gov |

This table provides examples relevant to the mechanisms of resistance against ALS-inhibiting herbicides.

Physiological and Anatomical Adaptations Contributing to Resistance

Beyond metabolic breakdown, weeds can evolve other physiological and anatomical traits that contribute to NTSR. These "exclusionary resistance" mechanisms limit the amount of active herbicide reaching the ALS enzyme. uppersouthplatte.org

Key adaptations can include:

Reduced Herbicide Uptake: Changes in the leaf cuticle, such as increased wax content or altered composition, can reduce the absorption of foliar-applied herbicides like this compound. uppersouthplatte.org

Altered Translocation: Once absorbed, the herbicide must be transported to the plant's growing points (meristems) where the ALS enzyme is most active. Resistant plants may exhibit reduced translocation of the herbicide away from the point of entry, limiting its movement through the phloem. nih.govnih.gov

Sequestration: In some cases, plants can sequester the herbicide in cellular compartments, such as the vacuole, or immobilize it in cell walls. nih.govuppersouthplatte.org This compartmentalization effectively isolates the herbicide from its target site, preventing injury.

These mechanisms are often complex and can contribute to broad-spectrum resistance against multiple herbicide classes. nih.govresearchgate.net

Development and Validation of Molecular Diagnostics for Resistance Detection

The rapid and accurate diagnosis of herbicide resistance is essential for effective management. Traditional methods, such as whole-plant bioassays, are time-consuming. nih.gov Molecular diagnostics offer a faster and more precise alternative by directly detecting the genetic basis of resistance. cabidigitallibrary.orgwur.nl

For target-site resistance, several DNA-based methods have been developed to identify known mutations in the ALS gene:

PCR-Based Assays: Techniques like Cleaved Amplified Polymorphic Sequences (CAPS) and derived Cleaved Amplified Polymorphic Sequences (dCAPS) are used to quickly screen for specific single nucleotide polymorphisms (SNPs) that confer resistance. nih.gov These methods involve amplifying a portion of the ALS gene and using a restriction enzyme that cuts only the susceptible or resistant version, allowing for differentiation via gel electrophoresis.

DNA Sequencing: Direct sequencing of the ALS gene provides the most definitive confirmation of a target-site mutation and can identify novel resistance-conferring mutations. researchgate.netnih.gov

Real-Time PCR (qPCR): This method can be designed to specifically amplify and detect resistant alleles, offering high throughput and quantitative results. nih.gov

Detecting NTSR is more challenging due to its complex, often polygenic nature. However, molecular tools can be used to quantify the expression levels of genes encoding detoxification enzymes like P450s and GSTs to identify potential metabolic resistance. nih.gov

Table 3: Molecular Diagnostic Methods for Herbicide Resistance Detection

| Diagnostic Method | Target Detected | Application | Advantage |

|---|---|---|---|

| CAPS / dCAPS | Specific known point mutations in the ALS gene. nih.gov | Rapid screening of weed populations for TSR. | Cost-effective and faster than sequencing for known mutations. nih.gov |

| DNA Sequencing | Nucleotide sequence of the ALS gene. | Identification of known and novel resistance mutations. | Provides complete and definitive genetic information. researchgate.net |

Integrated Weed Management Approaches for Mitigating and Reversing Resistance Evolution

Sole reliance on this compound or any single herbicide mode of action creates intense selection pressure, inevitably leading to the evolution of resistant weeds. open-source-biology.com An Integrated Weed Management (IWM) program is the most sustainable approach to mitigate and manage resistance. bayer.commaf.gov.la IWM combines multiple control tactics to reduce the selection pressure imposed by any single method.

Key components of an IWM strategy for managing resistance to this compound include:

Herbicide Rotation and Mixtures: The cornerstone of chemical resistance management is to avoid the repeated use of herbicides with the same mode of action. nih.govwesternipm.org This involves rotating this compound with herbicides from different groups and using tank mixtures of herbicides with multiple modes of action to control a broader spectrum of weeds and reduce the likelihood of selecting for resistant individuals. bayer.comkenso.com.au

Cultural Practices: Agronomic practices can create an environment that favors the crop over weeds. These include:

Crop Rotation: Alternating crops disrupts the life cycles of specific weeds and allows for the use of different herbicide modes of action. bayer.com

Cover Crops: Planting cover crops can suppress weed growth through competition for light, water, and nutrients. bayer.com

Tillage: Mechanical tillage can be an effective method for controlling emerged weeds and burying weed seeds. bayer.com

Mechanical and Manual Control: Methods like inter-row cultivation and hand-weeding can be used to remove weeds that escape chemical control, preventing them from setting seed and propagating resistant genes. bayer.commaf.gov.la

Preventative Measures: Using certified clean crop seed and cleaning equipment between fields helps prevent the introduction and spread of resistant weed seeds. bayer.com

By integrating these diverse strategies, growers can reduce their dependence on any single herbicide, thereby preserving the long-term efficacy of valuable tools like this compound. bayer.com

Advanced Analytical and Spectroscopic Characterization of Benzyl Triflusulfuron and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Environmental Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the trace analysis of benzyl (B1604629) triflusulfuron (B165941) and its metabolites in environmental samples. This technique offers high sensitivity and selectivity, enabling the detection of these compounds at nanogram-per-liter concentrations. usgs.gov For instance, Ultra-High Performance Liquid Chromatography (UPLC-MS/MS) has been successfully employed for the simultaneous determination of multiple sulfonylurea herbicides in water. scirp.orgfstjournal.com.br

The method typically involves a reversed-phase chromatography separation followed by detection using an electrospray ionization (ESI) source, which is well-suited for the polar and thermally labile nature of sulfonylurea herbicides. usgs.govelsevierpure.com The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, which provides two layers of specificity by monitoring a specific precursor ion and its characteristic product ion. fstjournal.com.brlcms.cz This significantly reduces matrix interference and enhances detection confidence. For triflusulfuron-methyl (B1682544), typical ion transitions monitored might include m/z 493 > 264 and 493 > 96. fstjournal.com.br

Studies have demonstrated the application of LC-MS/MS for identifying various degradation products. For example, in photolysis studies of triflusulfuron-methyl, nine different photoproducts were detected and tentatively identified using LC-MS and LC-MS/MS analyses. nih.gov The main degradation pathways observed were the cleavage or contraction of the sulfonylurea bridge. nih.gov Similarly, methods have been developed for the quantitative determination of triflusulfuron-methyl and its metabolites, such as IN-M7222, in soil and water with limits of quantification (LOQ) as low as 0.05 µg/kg and 0.05 µg/L, respectively. nih.gov

Table 1: LC-MS/MS Parameters for Sulfonylurea Herbicide Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatography System | UPLC/HPLC | usgs.govscirp.org |

| Column | Reversed-phase (e.g., C18) | elsevierpure.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724)/water or methanol (B129727)/water, often with additives like formic acid or ammonium (B1175870) formate | fstjournal.com.brsielc.comeurl-pesticides.eu |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | usgs.govfstjournal.com.br |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | fstjournal.com.br |

| LOQ in Water | 10 - 100 ng/L | usgs.govelsevierpure.com |

| LOQ in Soil | 0.05 µg/kg | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Derivatized Forms and Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, sulfonylurea herbicides like benzyl triflusulfuron are generally non-volatile due to their polarity and molecular weight, making direct GC-MS analysis challenging. researchgate.net Therefore, a chemical derivatization step is often required to convert them into more volatile and thermally stable forms. researchgate.netjfda-online.com

Common derivatization techniques include alkylation (e.g., methylation) and silylation. researchgate.netjfda-online.com For instance, methylation with an acidic methanol solution can increase the volatility of polar herbicides for GC analysis. researchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts active hydrogen atoms (in -OH, -NH, -COOH groups) into trimethylsilyl (B98337) (TMS) ethers, esters, or amines, which are more amenable to GC separation. sigmaaldrich.com

Once derivatized, the compounds can be analyzed by GC-MS, which provides excellent chromatographic separation and definitive identification based on mass spectra. nih.gov This approach is particularly useful for identifying specific volatile metabolites or for confirming the structure of certain degradation products that are amenable to derivatization. csu.edu.au The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be carefully optimized for each analyte to ensure the reaction goes to completion. sigmaaldrich.com While less common than LC-MS for routine monitoring of the parent compound, GC-MS serves as a valuable complementary technique, especially in metabolic studies and for the analysis of less polar degradates. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Degradates

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable techniques for the definitive structural elucidation of unknown metabolites and degradation products of this compound. d-nb.info Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule and its fragments, NMR spectroscopy provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for the complete assembly of a molecule's structure. rsc.orgnih.gov

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the types and numbers of protons and carbons, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) establish connectivity between atoms within the molecule. nih.gov This level of detail is critical for distinguishing between isomers and identifying the precise location of structural changes that occur during degradation. For example, NMR was instrumental in confirming the structure of chlorsulfuron (B1668881) degradation products, demonstrating its utility for the sulfonylurea class. researchgate.net

Infrared (IR) spectroscopy complements NMR by providing information about the functional groups present in a molecule. Specific vibrational frequencies in an IR spectrum correspond to particular chemical bonds (e.g., C=O, N-H, S=O). This information can confirm the presence or absence of key functional groups in a degradate, helping to piece together its structure. The crystal structure of triflusulfuron-methyl has been characterized, revealing key intramolecular interactions that control the molecule's shape, which can be correlated with spectroscopic data. researchgate.net

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity Assessment and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the primary techniques for the separation, quantification, and purity assessment of this compound. sielc.comepa.gov These methods are essential for quality control of technical-grade active ingredients and formulated products, as well as for isolating metabolites for further characterization. hpc-standards.com

The separation is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often buffered to a specific pH to ensure consistent retention and peak shape. sielc.comepa.gov Triflusulfuron-methyl is a weak acid, and controlling the pH of the mobile phase is crucial for achieving good chromatographic performance. epa.gov Detection is commonly performed using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light. epa.gov

These chromatographic techniques are also vital for isomer analysis. Isomers are molecules with the same chemical formula but different structural arrangements. During synthesis or degradation, various isomers of this compound or its metabolites could potentially form. The high resolving power of modern HPLC and UPLC columns can separate these closely related compounds, allowing for their individual quantification and characterization. sielc.com While specific isomers of this compound are not commonly reported, the potential for their formation necessitates analytical methods capable of their separation.

Table 2: Example HPLC Method Parameters for Triflusulfuron-Methyl

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and an acid (e.g., phosphoric or formic acid) | sielc.com |

| Detection | UV | epa.gov |

| Application | Analysis, impurity isolation, pharmacokinetics | sielc.com |

Sample Preparation Methodologies (e.g., QuEChERS, Solid-Phase Extraction) for Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in complex environmental and biological matrices such as soil, water, and agricultural products. mdpi.com The goal is to extract the target analyte from the matrix, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating sulfonylurea herbicides from water samples. usgs.govelsevierpure.comnih.gov The method involves passing the water sample through a cartridge packed with a solid adsorbent (e.g., C18, polymeric sorbents). The herbicide is retained on the sorbent while unwanted matrix components are washed away. The herbicide is then eluted with a small volume of an organic solvent. nih.govnih.gov SPE is effective and can be automated, but it can sometimes be time-consuming. usgs.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become increasingly popular for pesticide residue analysis in a wide variety of matrices, including food and vegetables. scirp.orgeurl-pesticides.eumdpi.com The basic procedure involves an initial extraction of the sample with acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride). eurl-pesticides.eumdpi.com A subsequent cleanup step, known as dispersive SPE (d-SPE), involves adding a small amount of sorbent (like primary secondary amine, PSA) to an aliquot of the extract to remove interferences. eurl-pesticides.eu The QuEChERS approach is known for its speed, simplicity, and low solvent consumption. scirp.org

Table 3: Comparison of Sample Preparation Techniques

| Technique | Principle | Typical Matrix | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid and liquid phase. | Water | High concentration factor, good cleanup, can be automated. | Can be time-consuming, requires specific cartridges. | usgs.govnih.gov |

| QuEChERS | Acetonitrile extraction followed by salting-out partitioning and dispersive SPE cleanup. | Fruits, vegetables, soil, bivalve mollusks | Fast, easy, low solvent use, high throughput, versatile. | May have a lower enrichment factor compared to traditional methods. | scirp.orgfstjournal.com.breurl-pesticides.eu |

Structure Activity Relationship Sar and Computational Modeling of Benzyl Triflusulfuron Analogs

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Herbicidal Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural and physicochemical properties of a series of compounds with their biological activity. nih.govmdpi.com For sulfonylurea herbicides like Benzyl (B1604629) Triflusulfuron (B165941), QSAR models are developed to predict their herbicidal potency against various weed species. These models are built by establishing a mathematical relationship between molecular descriptors and experimentally measured activity, such as the half-maximal inhibitory concentration (IC50). rsc.org

The process involves calculating a wide range of molecular descriptors for a set of Benzyl Triflusulfuron analogs. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Atomic charges, dipole moment, electronegativity. rsc.org

Steric properties: Molecular volume, surface area, van der Waals radii. rsc.org

Hydrophobic properties: Log P (octanol-water partition coefficient).

Topological indices: Descriptors that represent molecular branching and shape.

Once calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build the QSAR model. For sulfonylureas, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly useful. researchgate.net These approaches generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, and hydrophobic properties, providing a more detailed understanding of the structure-activity relationship. researchgate.net

Successful QSAR models for sulfonylurea herbicides have demonstrated that specific substitutions on the aromatic and heterocyclic rings significantly influence herbicidal activity. researchgate.net For instance, the presence of certain groups can enhance binding to the ALS enzyme, leading to greater potency. These validated models serve as predictive tools to estimate the herbicidal activity of newly designed, unsynthesized this compound analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. rsc.org

Table 1: Key Parameters in a Typical QSAR Study for Sulfonylurea Herbicides

In Silico Prediction of Environmental Fate and Degradation Pathways

Understanding the environmental fate of a herbicide is critical for assessing its overall impact. In silico models provide a rapid and cost-effective means to predict the environmental persistence, mobility, and degradation pathways of compounds like this compound. nih.gov

Computational tools and expert systems can predict various degradation processes:

Hydrolysis: The breakdown of the molecule by reaction with water, which is often a primary degradation route for sulfonylureas, particularly under acidic or basic conditions.

Photolysis: Degradation caused by exposure to sunlight.

Biodegradation: Breakdown by microorganisms in soil and water. Pathway prediction systems use databases of known biotransformations to predict the likely metabolites. whiterose.ac.uk

For triflusulfuron-methyl (B1682544), several environmental transformation products have been identified experimentally, including N,N-bis-desmethyl triazine amine (IN-M7222), methyl saccharin (B28170) (IN-W6725), and N-desmethyl triazine amine (IN-E7710). nih.gov In silico models can be used to predict the formation of these and other potential metabolites.

Furthermore, QSAR-like models, often referred to as Quantitative Structure-Property Relationship (QSPR) models, are used to estimate key environmental parameters such as soil sorption coefficient (Koc), water solubility, and bioconcentration factor (BCF). These parameters are then used as inputs for larger-scale environmental models (e.g., FOCUS models) to simulate the herbicide's movement and concentration in different environmental compartments like soil, groundwater, and surface water over time. fraunhofer.de

Compound Index

Table 3: Chemical Compounds Mentioned in the Article

Ecological Interactions and Non Target Organism Responses to Benzyl Triflusulfuron

Impact on Soil Microbial Communities and Biogeochemical Cycling

Direct research on the impact of Benzyl (B1604629) Triflusulfuron (B165941) on soil microbial communities and their functions is not available in current scientific literature. However, studies on the related compound Triflusulfuron-methyl (B1682544) indicate that its effects are generally transient and dependent on the concentration applied.

Sulfonylurea herbicides, the class to which Triflusulfuron belongs, can influence soil microbial activity. The degradation of these herbicides in soil is a process involving both chemical hydrolysis and microbial action. The rate of this degradation is influenced by soil properties such as pH, temperature, and moisture content. Generally, hydrolysis is more rapid in acidic soils, while microbial degradation plays a more significant role in neutral to alkaline soils.

Table 1: Potential Effects of Sulfonylurea Herbicides on Soil Microbial Parameters (based on studies of related compounds)

| Parameter | Observed Effect (High Concentration) | Duration of Effect |

| Microbial Biomass | Temporary Decrease | Short-term |

| Nitrogen Mineralization | Temporary Suppression | Short-term |

| Soil Respiration | Variable (Increase or Decrease) | Short-term |

| Community Structure | Temporary Shift | Short-term to Medium-term |

Effects on Aquatic Organisms (e.g., Algae, Aquatic Invertebrates, Fish) in Controlled Aquatic Ecosystems

There is a lack of specific toxicological data for Benzyl Triflusulfuron concerning its effects on aquatic organisms. The European Food Safety Authority (EFSA) has conducted a peer review of the risk assessment for Triflusulfuron-methyl, which provides insights into its potential aquatic toxicity.

For Triflusulfuron-methyl, the risk to aquatic organisms is considered a key area in its environmental risk assessment. The toxicity to aquatic life varies significantly among different species. Aquatic plants, particularly algae and macrophytes, are generally the most sensitive organisms to sulfonylurea herbicides due to their mode of action, which inhibits an enzyme essential for plant growth (acetolactate synthase).

The following table summarizes toxicity data for Triflusulfuron-methyl for various aquatic organisms, as a proxy for understanding the potential effects of this compound.

Table 2: Aquatic Ecotoxicity of Triflusulfuron-methyl (Surrogate Data)

| Organism Group | Species | Endpoint | Value (µg/L) |

| Algae | Selenastrum capricornutum | ErC50 (72h) | 1.8 |

| Aquatic Invertebrates | Daphnia magna | EC50 (48h) | >100,000 |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | >100,000 |

| Aquatic Plants | Lemna gibba | ErC50 (7d) | 0.23 |

Data sourced from regulatory assessments of Triflusulfuron-methyl.

Responses of Terrestrial Non-Target Plants and Invertebrates

Specific data on the response of terrestrial non-target organisms to this compound is not documented. However, the effects of Triflusulfuron-methyl have been evaluated.

As a herbicide, Triflusulfuron-methyl is, by design, toxic to certain plants. Non-target terrestrial plants can be at risk from spray drift or runoff from treated fields. The sensitivity to the herbicide varies widely among plant species. Regulatory assessments require testing on a range of non-target plants to determine the potential for adverse effects. For Triflusulfuron-methyl, a low risk to non-target terrestrial plants is generally concluded when used according to label directions, which may include buffer zones to protect sensitive off-target areas.

Regarding terrestrial invertebrates, Triflusulfuron-methyl has been shown to have a low toxicity to beneficial insects such as bees and other non-target arthropods. The risk to soil-dwelling organisms like earthworms is also considered to be low based on regulatory studies.

Table 3: Terrestrial Ecotoxicity of Triflusulfuron-methyl (Surrogate Data)

| Organism Group | Species | Endpoint | Result |

| Non-Target Plants | Various species | ER50 | Varies by species |

| Bees | Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee |

| Acute Oral LD50 | >100 µ g/bee | ||

| Soil Organisms | Eisenia fetida (Earthworm) | LC50 (14d) | >1000 mg/kg soil |

Bioavailability and Accumulation in Environmental Compartments and Biota (excluding human food chain)

Direct studies on the bioavailability and accumulation of this compound are not available. For the related Triflusulfuron-methyl, its environmental fate is characterized by relatively low persistence in soil and a low potential for bioaccumulation.

The persistence of Triflusulfuron-methyl in soil is influenced by factors such as soil type, pH, temperature, and microbial activity. It has a relatively short half-life in soil, suggesting it does not accumulate with repeated applications. Its mobility in soil is dependent on soil properties; while it has some potential to leach, its short half-life mitigates significant movement into groundwater.

In terms of bioaccumulation, Triflusulfuron-methyl has a low octanol-water partition coefficient (log Kow), which indicates a low potential to accumulate in the fatty tissues of organisms. Studies on fish have not shown significant bioconcentration. The European Food Safety Authority's review concluded that there is no evidence of bioaccumulation for Triflusulfuron-methyl.

Ecological Risk Assessment Frameworks for Terrestrial and Aquatic Ecosystems (excluding human health components)

An ecological risk assessment (ERA) for a pesticide like this compound would follow a structured framework, although a specific ERA for this compound is not publicly available. The general framework for an ERA, as established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), involves several key steps. epa.gov

The process begins with problem formulation , where the potential environmental hazards of the substance are identified, along with the ecosystems and organisms that may be exposed. This is followed by an analysis phase , which includes two main components:

Exposure Assessment: This involves estimating the predicted environmental concentrations (PECs) of the substance in various environmental compartments like soil, water, and air.

Effects Assessment (Hazard Characterization): This involves determining the ecotoxicological effects of the substance on a range of non-target organisms through laboratory and field studies. This results in endpoints like the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), EC50 (median effective concentration), and LC50 (median lethal concentration).

The final step is risk characterization , where the exposure and effects data are integrated to determine the likelihood of adverse ecological effects. This is often expressed as a Risk Quotient (RQ), which is the ratio of the PEC to a relevant ecotoxicological endpoint (e.g., PEC/PNEC, where PNEC is the Predicted No-Effect Concentration). If the RQ exceeds a certain level of concern, it indicates a potential risk, and further assessment or risk mitigation measures may be required. epa.gov

For a herbicide like this compound, the ERA would focus on risks to non-target plants, aquatic organisms (especially plants), and other non-target species in both terrestrial and aquatic environments. nih.gov

Future Research Trajectories and Innovations in Benzyl Triflusulfuron Science

Development of Next-Generation Benzyl (B1604629) Triflusulfuron (B165941) Derivatives with Enhanced Efficacy or Environmental Profile

Furthermore, researchers are exploring modifications to the benzyl triflusulfuron molecule to accelerate its degradation in soil and water. The persistence of some sulfonylurea herbicides in the environment can be a concern, and developing derivatives with controlled degradation rates is a key objective. For instance, research on other sulfonylureas has shown that introducing specific substituents on the benzene (B151609) ring can significantly hasten degradation, particularly in alkaline soils. acs.orgnih.gov This approach could be applied to this compound to create derivatives that provide effective weed control without posing a risk to subsequent crops or accumulating in the environment. acs.orgnih.gov

The table below summarizes potential modifications to the this compound structure and their expected outcomes.

| Structural Modification | Potential Enhancement | Rationale |

| Substitution on the benzene ring | Improved degradation profile | Introduction of functional groups can make the molecule more susceptible to microbial or chemical breakdown in the soil. acs.org |

| Alteration of the triazine ring | Enhanced herbicidal efficacy | Modifications can improve the binding of the molecule to the ALS enzyme, increasing its inhibitory effect. |

| Changes to the sulfonylurea bridge | Modified selectivity | Altering the bridge structure can affect how the herbicide is taken up and metabolized by different plant species, potentially increasing its selectivity for target weeds. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Deeper Mechanistic Understanding

The advent of "omics" technologies offers unprecedented opportunities to unravel the complex interactions between this compound and target weeds at the molecular level. These technologies provide a holistic view of the biological processes affected by the herbicide, from gene expression to protein activity and metabolic pathways.

Genomics can be used to identify the specific genes and genetic variations that confer resistance or susceptibility to this compound in different weed species. This knowledge is crucial for developing strategies to manage herbicide resistance and for designing new derivatives that can overcome existing resistance mechanisms.

Proteomics , the study of proteins, can reveal how this compound affects the proteome of a weed, identifying the specific proteins that are up- or down-regulated in response to herbicide application. This can provide insights into the plant's defense mechanisms and potential new targets for herbicide action.

Metabolomics analyzes the complete set of small-molecule metabolites within a plant. By examining the metabolic changes that occur after this compound treatment, researchers can gain a deeper understanding of its mode of action and how it disrupts essential biochemical pathways.

The integration of these omics technologies will provide a more complete picture of how this compound works, paving the way for the development of more effective and targeted weed control strategies.

Application of Nanotechnology and Encapsulation for Controlled Release and Stability Enhancement

Nanotechnology is emerging as a transformative tool in agriculture, and its application to herbicide formulation holds significant promise. For this compound, nanotechnology can be used to develop "smart" delivery systems that enhance its efficacy, stability, and environmental safety.

Nanoencapsulation involves enclosing the active ingredient within nanoscale carriers. This technique offers several advantages:

Controlled Release: Nano-encapsulated this compound can be designed to release the active ingredient slowly over time, providing sustained weed control and reducing the need for multiple applications.

Enhanced Stability: The encapsulation can protect the herbicide from degradation by environmental factors such as UV radiation and microbial activity, thereby increasing its persistence and effectiveness.

Targeted Delivery: Nanocarriers can be engineered to specifically target weeds, minimizing the exposure of non-target organisms and the surrounding environment to the herbicide.

The table below details various nanomaterials being explored for herbicide delivery and their potential benefits for this compound.

| Nanomaterial | Description | Potential Benefits for this compound |

| Polymeric nanoparticles | Biodegradable polymers that can encapsulate herbicides. | Controlled release, improved stability, and reduced environmental impact. |

| Nanolayers | Thin films that can be coated onto surfaces to provide a slow-release mechanism. | Long-lasting weed control with a single application. |

| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | Improved solubility and uptake of the herbicide by weeds. |

Exploration of Novel Application Methodologies and Precision Agriculture Integration

Innovations in herbicide application technology are moving away from traditional broadcast spraying towards more precise and targeted methods. These advancements, when integrated with precision agriculture technologies, can significantly improve the efficiency of this compound while minimizing its environmental footprint.

Novel application methodologies being explored include:

Unmanned Aerial Vehicles (UAVs) or Drones: Drones equipped with high-resolution cameras can be used for weed detection and targeted spraying. This allows for precise application of this compound, even in hard-to-reach areas.

Robotic Weeders: Autonomous robots are being developed that can identify and mechanically remove weeds or apply a micro-dose of herbicide directly to the weed.

The integration of these technologies with this compound applications can lead to more sustainable and cost-effective weed management.

Addressing Emerging Weed Biotypes and Evolving Agricultural Challenges

The evolution of herbicide-resistant weeds is a major challenge in modern agriculture. Continuous use of herbicides with the same mode of action can lead to the selection of resistant biotypes, rendering the herbicide less effective over time. As a sulfonylurea herbicide, this compound is susceptible to the development of resistance in some weed populations.

Future research will focus on several key areas to address this challenge:

Monitoring and Early Detection: Developing rapid and accurate methods to detect herbicide-resistant weed biotypes will be crucial for implementing timely and effective management strategies.